Ytterbium boride

説明

特性

IUPAC Name |

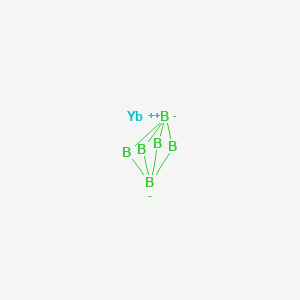

2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane;ytterbium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Yb/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVYOCSKBADDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Yb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-33-2 | |

| Record name | Ytterbium boride (YbB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ytterbium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Ytterbium Boride Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of ytterbium boride compounds, a class of materials exhibiting a fascinating range of electronic and magnetic phenomena. This document summarizes key quantitative data, details common experimental methodologies for their characterization, and visualizes fundamental relationships to aid in understanding their complex behaviors.

Introduction to Ytterbium Borides

Ytterbium borides are a family of binary compounds formed between ytterbium (Yb) and boron (B), with stoichiometries ranging from the metal-rich YbB₂ to the boron-rich YbB₆₆. These materials have garnered significant research interest due to their diverse electronic ground states, which are often governed by the valence state of the ytterbium ion (typically Yb²⁺ or Yb³⁺) and the intricate bonding within the boron sublattices. The electronic properties of these compounds span from metallic and antiferromagnetic in YbB₂ to semiconducting and potentially topological in YbB₆. The complex interplay between localized 4f electrons of ytterbium and the itinerant electrons of the boron network gives rise to phenomena such as the Kondo effect, intermediate valence states, and topological insulating behavior.

Crystal and Electronic Structures

The crystal structure of ytterbium borides plays a crucial role in determining their electronic properties. The arrangement of Yb and B atoms dictates the nature of the chemical bonding and the resulting electronic band structure.

Ytterbium Diboride (YbB₂): Ytterbium diboride crystallizes in the hexagonal AlB₂-type crystal structure. In this structure, graphite-like boron sheets are separated by layers of ytterbium atoms.[1] This layered structure leads to anisotropic electronic properties. YbB₂ is a metal, with the Yb atoms primarily in or very close to the trivalent (Yb³⁺) state.[1] It exhibits antiferromagnetic ordering at a Néel temperature (Tₙ) of approximately 5.6 K.[1][2]

Ytterbium Tetraboride (YbB₄): YbB₄ possesses a tetragonal crystal structure.[3] A key feature of its electronic structure is the intermediate valence state of ytterbium, where the Yb ions are in a quantum mechanical mixture of Yb²⁺ and Yb³⁺ configurations.[4] This intermediate valence is a signature of the Kondo effect, where the magnetic moments of the Yb ions interact strongly with the conduction electrons.[4] This strong Kondo interaction is believed to be the reason why YbB₄ does not exhibit magnetic ordering at low temperatures, despite the presence of magnetic Yb ions arranged in a geometrically frustrating Shastry-Sutherland lattice.[4]

Ytterbium Hexaboride (YbB₆): Ytterbium hexaboride has a simple cubic crystal structure, similar to other rare-earth hexaborides.[5] It is a narrow-gap semiconductor and has been a subject of intense study as a potential topological Kondo insulator.[5][6] However, experimental evidence from angle-resolved photoemission spectroscopy (ARPES) suggests that YbB₆ may instead be a novel topological insulator where the topological state arises from an inversion between Yb d and B p bands, without a significant contribution from the Kondo effect.[5] In YbB₆, the Yb 4f orbitals are located approximately 1 eV below the Fermi level.[5][7] The electronic properties of YbB₆ can be sensitive to stoichiometry, with boron deficiency influencing the concentration of bulk charge carriers.[6]

Ytterbium Dodecaboride (YbB₁₂): YbB₁₂ is a Kondo insulator, a class of materials where a hybridization gap opens at the Fermi level at low temperatures due to the interaction between localized f-electrons and conduction electrons.[8][9] While the bulk of YbB₁₂ is insulating at low temperatures, it exhibits a resistivity plateau, which is consistent with the presence of a conductive surface state.[8] This has led to the proposal that YbB₁₂ is a topological Kondo insulator, hosting topologically protected metallic surface states.[8] The material undergoes an insulator-to-metal transition under a strong magnetic field.[10] Specific heat measurements in high magnetic fields reveal that the electrons in the metallic phase are "heavy," with masses tens of times larger than that of a free electron, directly indicating a strong Kondo effect.[11]

Ytterbium Hexacontiboride (YbB₆₆): YbB₆₆ has a complex face-centered cubic crystal structure with a large lattice constant.[3] It is a p-type semiconductor, and its electrical transport properties at high temperatures can be described by Mott's variable range hopping mechanism.[12][13] YbB₆₆ exhibits a very large Seebeck coefficient, making it a candidate for high-temperature thermoelectric applications.[12][13]

Quantitative Electronic Properties

The following tables summarize key quantitative electronic properties of various this compound compounds.

| Compound | Property | Value | Conditions |

| YbB₂ | Magnetic Ordering | Antiferromagnetic | Tₙ ≈ 5.6 K |

| Electronic Specific Heat Coefficient (γ) | 18 mJ/mol·K² | ||

| YbB₄ | Ytterbium Valence | 2.61 ± 0.01 | 12 K |

| Ytterbium Valence | 2.67 ± 0.01 | 300 K | |

| YbB₆ | Yb 4f Binding Energy | ~1 eV and ~2.3 eV below E_F | |

| Band Gap | ~0.3 eV (p-d gap) | ||

| YbB₁₂ | Low-Temperature State | Kondo Insulator | |

| High-Field State | Metallic | Above insulator-metal transition field | |

| YbB₆₆ | Seebeck Coefficient | 588 µV/K | 373 K |

| Seebeck Coefficient | 241 µV/K | 973 K | |

| Electrical Resistivity (ρ) | 9.4 x 10⁻¹ Ω·m | 373 K | |

| Electrical Resistivity (ρ) | 2.4 x 10⁻⁴ Ω·m | 973 K |

Experimental Protocols

The characterization of the electronic properties of ytterbium borides relies on a suite of experimental techniques. Below are detailed methodologies for some of the key experiments.

Single Crystal Synthesis

High-quality single crystals are essential for many electronic property measurements. The floating zone method is a common technique for growing large single crystals of ytterbium borides.

Floating Zone Method Protocol:

-

Precursor Preparation: Polycrystalline rods of the desired this compound compound are synthesized by arc-melting stoichiometric amounts of high-purity ytterbium and boron under an inert atmosphere (e.g., argon).

-

Furnace Setup: The polycrystalline rod is placed in a floating zone furnace, which typically uses high-intensity halogen lamps or an induction coil to create a molten zone.

-

Growth Process: The molten zone is slowly passed along the length of the precursor rod. As the molten zone moves, a single crystal solidifies behind it, ideally with a specific crystallographic orientation.

-

Atmosphere Control: The entire process is carried out under a controlled atmosphere (e.g., high-purity argon) to prevent oxidation.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique for directly probing the electronic band structure of materials.

ARPES Experimental Protocol:

-

Sample Preparation: A single crystal of the this compound is cleaved in-situ under ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

-

Photon Source: The sample is illuminated with monochromatic photons from a synchrotron radiation source or a UV lamp.

-

Photoelectron Detection: The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron analyzer.

-

Data Analysis: By measuring the kinetic energy and emission angle of the photoelectrons, the binding energy and momentum of the electrons within the solid can be determined, allowing for the mapping of the electronic band structure.

Resonant X-ray Emission Spectroscopy (RXES)

RXES is a photon-in, photon-out spectroscopic technique that is particularly sensitive to the valence state of elements.

RXES Experimental Protocol:

-

Incident X-ray Energy Scan: The energy of the incident X-ray beam is scanned across an absorption edge of the element of interest (e.g., the Yb L-edge).

-

X-ray Emission Detection: The emitted X-rays are energy-analyzed using a high-resolution spectrometer.

-

Data Analysis: The intensity of the emitted X-rays is plotted as a function of both the incident and emitted X-ray energies. The resulting two-dimensional map contains distinct spectral features corresponding to different valence states (e.g., Yb²⁺ and Yb³⁺). The relative intensities of these features are used to determine the average valence.[4]

Electrical Transport Measurements

Measurements of electrical resistivity and the Hall effect provide crucial information about the charge carriers in a material.

Resistivity and Hall Effect Measurement Protocol:

-

Sample Preparation: A thin, bar-shaped sample is cut from a single crystal. Electrical contacts are made to the sample, typically using a four-probe configuration for resistivity and a five- or six-probe configuration for Hall effect measurements.

-

Measurement Setup: The sample is placed in a cryostat to control the temperature and a magnetic field is applied perpendicular to the current flow for Hall measurements.

-

Data Acquisition:

-

Resistivity: A known current is passed through the sample, and the voltage drop across two inner contacts is measured. The resistivity is calculated based on the sample's geometry.

-

Hall Effect: The Hall voltage, which develops perpendicular to both the current and the magnetic field, is measured. The Hall coefficient and carrier density can be determined from this measurement.

-

Visualizing Relationships and Workflows

Diagrams created using the DOT language can help to visualize the relationships between different concepts and the workflow of experimental characterization.

References

- 1. [cond-mat/0211288] Synthesis and Properties of YbB2 [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Yttrium borides - Wikipedia [en.wikipedia.org]

- 4. Intermediate Valence State in YbB4 Revealed by Resonant X-ray Emission Spectroscopy | CHESS [chess.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. Bulk and surface electron transport in topological insulator candidate YbB6 - Advanced Science News [advancedsciencenews.com]

- 7. [1405.0165] Surface vs bulk electronic structures of a moderately correlated topological insulator YbB6 revealed by ARPES [arxiv.org]

- 8. [2107.00912] Topological surface conduction in Kondo insulator YbB$_{12}$ [arxiv.org]

- 9. Ytterbium - Wikipedia [en.wikipedia.org]

- 10. The reverse quantum limit and its implications for unconventional quantum oscillations in YbB12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heavy electrons in strong magnetic fields reveal electronic state of Kondo insulator YbB12 in magnetic fields | The University of Tokyo [u-tokyo.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Ytterbium Boride Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for producing ytterbium boride (YbBₓ) nanoparticles. Ytterbium borides, particularly ytterbium hexaboride (YbB₆), are attracting significant attention due to their unique properties, including high melting points, hardness, and potential applications in various advanced fields. This document details the experimental protocols for key synthesis techniques, presents quantitative data in a structured format for comparative analysis, and visualizes the experimental workflows and logical relationships using process diagrams.

Introduction to this compound Nanoparticles

This compound nanoparticles are advanced ceramic materials with a range of potential applications stemming from their bulk properties, which include high thermal and chemical stability. The synthesis of these materials at the nanoscale is an active area of research, aiming to leverage the unique quantum effects and high surface-area-to-volume ratios that nanoparticles offer. This guide focuses on the practical aspects of their synthesis, providing researchers with the necessary information to produce these materials in a laboratory setting.

Core Synthesis Methodologies

Several methods have been successfully employed for the synthesis of this compound nanoparticles. The choice of method often depends on the desired particle size, crystallinity, purity, and the available laboratory equipment. The most prominent methods include solid-state reactions and high-temperature gas-phase synthesis.

Solid-State Synthesis

Solid-state methods are among the most common approaches for producing refractory materials like this compound. These techniques involve the reaction of solid precursors at elevated temperatures.

In this method, ytterbium oxide (Yb₂O₃) is reduced by boron (B) or boron carbide (B₄C) at high temperatures to form this compound. The in-situ reaction combined with partial sintering is a viable route to produce porous YbB₆ ceramics.[1]

Experimental Protocol:

-

Precursor Mixing: Ytterbium oxide (Yb₂O₃) and boron carbide (B₄C) powders are intimately mixed in the desired stoichiometric ratio.

-

Green Body Formation: The powder mixture is pressed into a green body to ensure good contact between the reactants.

-

Sintering and Reaction: The green body is sintered in a furnace under a flowing argon atmosphere. A typical reaction condition is heating to 1750°C for 2 hours.[1]

-

Product Formation: During sintering, the following reaction occurs: Yb₂O₃ + 3B₄C → 2YbB₆ + 3CO(g) The carbon monoxide gas produced contributes to the porosity of the final ceramic material.[1]

-

Cooling and Characterization: The furnace is cooled down, and the resulting porous YbB₆ ceramic is collected for characterization.

This method utilizes a highly reactive metal, such as calcium, to reduce a mixture of ytterbium and boron oxides at a lower temperature compared to direct borothermal reduction. A similar process has been outlined for the synthesis of yttrium boride (YB₄) nanoparticles.[2]

Experimental Protocol:

-

Precursor Preparation: Ytterbium oxide (Yb₂O₃) and boron oxide (B₂O₃) are used as the main reactants, with calcium (Ca) serving as the reductant.[2]

-

Reaction: The reactants are heated in an inert atmosphere, such as argon, to approximately 950°C.[2]

-

Acid Leaching: After the reaction, the product is washed with a hot acid solution (e.g., 3 M HCl) to remove byproducts like magnesium oxide and other magnesium borate compounds.[1]

-

Purification and Drying: The purified this compound nanoparticles are then washed and dried.

Gas-Phase Synthesis: Radio Frequency (RF) Thermal Plasma

RF thermal plasma synthesis is a powerful technique for producing high-purity, well-crystallized nanoparticles of refractory materials. This method involves the evaporation of precursors in a high-temperature plasma followed by rapid quenching to induce nucleation and growth of nanoparticles.

Experimental Protocol:

-

Precursor Injection: Ytterbium-containing precursors, such as yttrium tetraboride (a stand-in for this compound precursors in some studies) and elemental boron powder, are injected into the RF thermal plasma.

-

Plasma Generation: An argon and helium plasma is generated and sustained by a radio-frequency power source.

-

Evaporation and Reaction: The high temperature of the plasma (exceeding 10,000 K) evaporates the precursor materials.

-

Nucleation and Growth: The evaporated species move to the cooler tail region of the plasma, where they become supersaturated, leading to the nucleation and growth of this compound nanoparticles.

-

Collection: The synthesized nanoparticles are collected on a water-cooled surface and a filter system.

Quantitative Data Summary

The following tables summarize the key experimental parameters and resulting nanoparticle characteristics for the described synthesis methods.

| Synthesis Method | Precursors | Reaction Temperature (°C) | Reaction Time | Atmosphere | Resulting Phase | Particle Size (nm) | Reference |

| Borothermal/Carbothermal Reduction | Yb₂O₃, B₄C | 1750 | 2 hours | Flowing Argon | YbB₆ | Not specified for nanoparticles, produces porous ceramic | [1] |

| Metallothermic Reduction | Yb₂O₃, B₂O₃, Ca | 950 | Not specified | Argon | YbB₄ (by analogy) | 40-60 (for YB₄) | [2] |

| RF Thermal Plasma | Ytterbium tetraboride, Boron | >10,000 (plasma core) | Milliseconds | Argon/Helium | YbB₆₆ (by analogy) | ~50 |

Note: Data for some parameters are inferred from analogous yttrium boride synthesis due to the limited specific data for this compound nanoparticles in the initial search results.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis processes.

Borothermal/Carbothermal Reduction Workflow

Metallothermic Reduction Workflow

RF Thermal Plasma Synthesis Workflow

Conclusion

The synthesis of this compound nanoparticles can be achieved through various high-temperature methods, each offering distinct advantages and challenges. Solid-state routes, such as borothermal/carbothermal and metallothermic reduction, are effective for producing these materials, with the latter allowing for lower reaction temperatures. RF thermal plasma synthesis stands out as a method for generating highly pure and crystalline nanoparticles. The provided experimental protocols, quantitative data, and workflow diagrams serve as a foundational guide for researchers venturing into the synthesis of these promising nanomaterials. Further research and optimization of these methods will be crucial for unlocking the full potential of this compound nanoparticles in various scientific and technological applications.

References

Theoretical Exploration of Ytterbium Boride Electronic Band Structures: A Technical Guide

Abstract

Ytterbium borides (Yb-B) represent a fascinating class of materials, exhibiting a rich spectrum of stoichiometries and a correspondingly diverse range of electronic and magnetic properties. Compounds such as the mixed-valence YbB₆ and the Kondo insulator YbB₁₂ are at the forefront of condensed matter physics research, with theoretical studies playing a pivotal role in elucidating their complex electronic behaviors, including the potential for non-trivial topological phases. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the band structure of ytterbium borides, summarizes key quantitative findings from seminal computational studies, and illustrates the logical and procedural workflows inherent to this field of research.

Introduction to Ytterbium Borides

Ytterbium borides are crystalline compounds formed between ytterbium (Yb) and boron (B). They exist in several stoichiometric forms, including YbB₂, YbB₄, YbB₆, and YbB₁₂.[1] These materials are characterized by their hardness, high melting points, and most notably, their intriguing electronic properties stemming from the Yb 4f electrons.[1] The interplay between localized f-electrons and itinerant conduction electrons gives rise to phenomena such as mixed valence, Kondo insulation, and heavy fermion behavior.[2][3] Theoretical modeling, particularly through first-principles calculations, is indispensable for understanding the nuanced electronic band structure that governs these properties.

The primary focus of theoretical work has been to accurately describe the energy position and hybridization of the Yb 4f orbitals with the B 2p and Yb 5d states, which is crucial for determining whether a compound is a metal, a semiconductor, or a more exotic electronic state.

Figure 1: Logical relationship between common ytterbium boride compounds and their associated electronic phenomena.

Theoretical Frameworks and Computational Protocols

The investigation of the electronic properties of Ytterbium borides is predominantly carried out using Density Functional Theory (DFT).[4][5] DFT provides a framework for calculating the ground-state electronic structure of materials from first principles.[4] However, standard approximations within DFT, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), often fail to accurately describe the strongly correlated nature of the Yb 4f electrons.[6]

To address these limitations, several advanced theoretical approaches are employed:

-

DFT+U: This method adds an on-site Coulomb interaction term (the Hubbard U) to the DFT functional, which better localizes the strongly correlated f-electrons.[7][8] The choice of the U value is critical and is often tuned to match experimental observations, such as photoemission spectra.[6][7]

-

Spin-Orbit Coupling (SOC): As ytterbium is a heavy element, relativistic effects are significant. Spin-orbit coupling must be included in calculations as it can strongly influence the band structure, split energy bands, and is a necessary ingredient for the emergence of topological phases.[7][8]

-

Advanced Methods: For a more rigorous treatment of electron correlation, methods beyond standard DFT+U are sometimes used. These include the GW approximation, which provides a more accurate calculation of quasiparticle energies, and Dynamical Mean-Field Theory (DMFT), which is particularly suited for systems with strong local correlations.[6][9]

Figure 2: Hierarchy of theoretical methods used in band structure calculations for strongly correlated systems like Ytterbium Borides.

General Computational Workflow

A typical ab initio calculation of a this compound's band structure follows a standardized protocol, outlined below.

Figure 3: A generalized workflow for first-principles band structure and Density of States (DOS) calculations.

Band Structure of Specific Ytterbium Borides

Ytterbium Hexaboride (YbB₆)

YbB₆ has been the subject of intense theoretical and experimental investigation due to proposals that it may host a topologically non-trivial electronic structure.[7] Accurately modeling its band structure is challenging, as standard DFT incorrectly predicts it to be a semimetal.[6] The inclusion of a Hubbard U term is essential to correctly position the Yb 4f bands away from the Fermi level and to open a band gap.[7] Several studies suggest a band inversion between the Yb 5d and B 2p states at the X point of the Brillouin zone, a key indicator of a topological insulator.[7][9]

Table 1: Summary of Computational Protocols for YbB₆

| Study Reference | Method Used | Key Parameters |

| ResearchGate[7] | GGA + SOC + U | On-site Coulomb U values from 0 to 4 eV were tested for Yb 4f orbitals. |

| ResearchGate[9] | LDA + SOC, LDA + SOC + Gutzwiller | U = 6.0 eV was used in the Gutzwiller calculation. |

| ResearchGate[6] | Modified Becke-Johnson (mBJ) + SOC + U | U = 7 eV was applied to Yb 4f electrons. |

Table 2: Quantitative Results for YbB₆ Band Structure

| Finding | Value/Description | Method | Reference |

| Yb 4f band position | Moved away from the Fermi level with increasing U, consistent with experiment for U=4 eV. | GGA+SOC+U | [7] |

| Band Inversion | A finite band inversion between Yb 5d and B 2p bands is obtained. | GGA+SOC+U (U=4 eV) | [7] |

| Nature of Insulating Gap | Identified as a moderately correlated Z₂ topological insulator. | LDA+SOC+Gutzwiller | [9] |

| B 2p - Yb 5d band gap | A topologically trivial semiconductor band gap of 0.3 eV was found. | mBJ+SOC+U | [6] |

| System character | Concluded to be a non-Kondo, non-topological insulator. | mBJ+SOC+U & ARPES | [6] |

Ytterbium Dodecaboride (YbB₁₂)

YbB₁₂ is a well-established Kondo insulator, a material that is metallic at high temperatures but develops a small hybridization gap at low temperatures due to the interaction between localized f-electrons and conduction electrons.[2][10] Theoretical studies aim to capture the formation of this hybridization gap and understand the nature of the resulting ground state. Recent experiments have revealed quantum oscillations in the insulating state, challenging the traditional understanding of this material.[2]

Table 3: Summary of Computational Protocols for YbB₁₂

| Study Reference | Method Used | Key Parameters |

| ResearchGate[9] | LDA + SOC, LDA + SOC + Gutzwiller | U = 6.0 eV was used in the Gutzwiller calculation. |

| ResearchGate[11] | First-principle FLMTO | Full-potential Linear Muffin-Tin Orbital method. |

Table 4: Quantitative Results for YbB₁₂ Band Structure

| Finding | Description | Method | Reference |

| Quasiparticle band structure | Calculations show the characteristic features of a Kondo insulator. | LDA+SOC+Gutzwiller | [9] |

| Ground State | Characterized by a Γ₈ symmetry for the crystal-field split 4f electrons. | Theoretical models | [2] |

| Quantum Oscillations | Observed with a frequency F = 670 T, indicating the presence of a Fermi surface even in the insulating state. | Experimental, supported by theory | [2][12] |

| Electronic Structure | Described as a UB₁₂-like dodecaboride superconductor at low temperatures. | FLMTO | [11] |

Other Ytterbium Borides (YbB₂, YbB₄)

Theoretical studies on other ytterbium borides like YbB₂ and YbB₄ are less extensive compared to YbB₆ and YbB₁₂. These compounds also exhibit interesting properties related to the Yb valence state.

-

YbB₂: This compound has a hexagonal AlB₂-type structure.[1] Theoretical studies using DFT+U and SOC are necessary to accurately describe its magnetic moments and electronic structure.[8] Band structure calculations show it to be metallic.[11]

-

YbB₄: YbB₄ is known to be a mixed-valent system where the Yb valence is intermediate between 2+ and 3+.[3] Density of states calculations show contributions from Yb 4f states near the Fermi level, consistent with its metallic and mixed-valent character.[3]

Conclusion

The theoretical study of this compound band structures is a vibrant and challenging field. The application of sophisticated computational techniques, particularly DFT augmented with corrections for strong correlation (DFT+U) and spin-orbit coupling, has been instrumental in providing insights that are often difficult to obtain experimentally. While these methods have successfully explained many properties of YbB₁₂, YbB₆, and other borides, discrepancies between different theoretical approaches and experimental results indicate that a complete understanding has not yet been achieved. The controversy surrounding the topological nature of YbB₆ and the anomalous quantum oscillations in YbB₁₂ highlight the need for continued theoretical development and close collaboration with experimental research to fully unravel the rich physics of these fascinating materials.

References

- 1. Yttrium borides - Wikipedia [en.wikipedia.org]

- 2. arxiv.org [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Surface Kondo effect and non-trivial metallic state of the Kondo insulator YbB12 [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ytterbium Diboride (YbB₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium diboride (YbB₂) is a rare-earth boride that has garnered interest within the scientific community due to its intriguing physical properties, particularly its magnetic behavior at low temperatures. As a member of the hexagonal AlB₂-type crystal structure family, its properties are influenced by the interplay between the localized 4f electrons of the ytterbium ions and the covalent boron network. This technical guide provides a comprehensive overview of the core physical properties of YbB₂, detailed experimental protocols for its synthesis and characterization, and visual representations of the experimental workflow.

Core Physical Properties

The fundamental physical characteristics of Ytterbium diboride are summarized below. These properties are crucial for understanding its behavior in various applications and for designing new materials with tailored functionalities.

Data Presentation: Quantitative Physical Properties of YbB₂

| Property | Value | Notes |

| Crystal Structure | Hexagonal | AlB₂ type |

| Space Group | P6/mmm (No. 191) | - |

| Lattice Parameters | a = 3.26016(5) Å, c = 3.75351(8) Å | Determined by X-ray Diffraction[1] |

| Theoretical Density | 8.83 g/cm³ | Calculated from lattice parameters and atomic weights. |

| Melting Point | > 2300 K | Rare earth borides are known to be highly refractory compounds with melting points typically exceeding 2300 K[1]. A specific experimental value for YbB₂ is not readily available. |

| Thermal Conductivity | Low | Boron icosahedral compounds, a related class of rare-earth borides, tend to have relatively small thermal conductivities[2]. Specific quantitative data for YbB₂ is not currently available. |

| Electrical Resistivity | Metallic behavior | YbB₂ is a metal[3]. The temperature dependence of its resistivity is a subject of ongoing research, particularly around its magnetic ordering temperature[4]. |

| Magnetic Properties | Antiferromagnetic | Orders antiferromagnetically at a Néel temperature (Tₙ) of approximately 5.6 K[1][3]. |

| Valence State | Trivalent (Yb³⁺) | The Yb atoms in YbB₂ are in or very close to their 3+ state[3]. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of Ytterbium diboride.

Synthesis of Ytterbium Diboride via Solid-State Reaction

Solid-state reaction is a common and effective method for synthesizing polycrystalline YbB₂.

Materials and Equipment:

-

Ytterbium (Yb) powder or filings (99.9% purity or higher)

-

Amorphous Boron (B) powder (99.9% purity or higher)

-

Tantalum (Ta) tube

-

Arc-melter

-

Tube furnace

-

Inert atmosphere glovebox (e.g., Argon-filled)

-

High-vacuum system

Procedure:

-

Stoichiometric Weighing: Inside an inert atmosphere glovebox, weigh stoichiometric amounts of Ytterbium and Boron powders.

-

Mixing: Thoroughly mix the powders.

-

Encapsulation: Place the mixed powder into a Tantalum tube.

-

Sealing: Seal the Tantalum tube under a high vacuum or an inert atmosphere. This can be achieved by arc-melting the opening of the tube shut.

-

Heat Treatment: Place the sealed Tantalum tube in a tube furnace.

-

Slowly heat the furnace to a temperature between 1000°C and 1500°C.

-

Hold at the desired temperature for an extended period, typically 24 to 72 hours, to ensure a complete reaction.

-

Slowly cool the furnace back to room temperature.

-

-

Sample Retrieval: Once cooled, the YbB₂ sample can be retrieved from the Tantalum tube. The resulting product is typically a sintered pellet or a powder.

Characterization Techniques

XRD is employed to confirm the crystal structure and determine the lattice parameters of the synthesized YbB₂.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Sample Preparation: The synthesized YbB₂ is finely ground into a homogenous powder. The powder is then mounted onto a sample holder.

-

Data Collection:

-

The sample is scanned over a 2θ range, typically from 20° to 80°.

-

A step size of 0.02° and a scan speed of 1-2°/minute are commonly used.

-

-

Data Analysis:

-

The resulting diffraction pattern is analyzed to identify the Bragg peaks.

-

The positions and intensities of the peaks are compared with standard diffraction patterns for the AlB₂-type structure to confirm the phase purity.

-

The lattice parameters (a and c) are calculated from the positions of the diffraction peaks using Bragg's Law and the geometric relationships for a hexagonal crystal system.

-

The Gouy method is a classical technique to determine the magnetic susceptibility of a material.

Instrumentation:

-

Gouy balance, consisting of an analytical balance and a powerful electromagnet.

-

Sample tube (typically glass or quartz).

Procedure:

-

Sample Preparation: The powdered YbB₂ sample is packed uniformly into the sample tube to a known length.

-

Measurement without Magnetic Field: The sample tube is suspended from the balance, and its weight is measured without the magnetic field (W₁).

-

Measurement with Magnetic Field: The electromagnet is turned on to a known field strength (H), and the new weight of the sample is recorded (W₂).

-

Calculation: The change in weight (ΔW = W₂ - W₁) is used to calculate the magnetic susceptibility (χ) of the sample using the following formula: χ = (2 * ΔW * g) / (A * H²) where g is the acceleration due to gravity and A is the cross-sectional area of the sample.

-

Temperature Dependence: To determine the Néel temperature, the measurements are repeated at various low temperatures.

A Physical Property Measurement System (PPMS) is commonly used to measure the heat capacity of materials as a function of temperature.

Instrumentation:

-

Quantum Design Physical Property Measurement System (PPMS) with a heat capacity option.

Procedure:

-

Sample Mounting: A small, flat piece of the sintered YbB₂ pellet (typically a few milligrams) is mounted on the sample platform of the heat capacity puck using a minimal amount of Apiezon N grease to ensure good thermal contact.

-

Addenda Measurement: The heat capacity of the sample platform and grease (the addenda) is measured separately before mounting the sample.

-

Sample Measurement: The heat capacity of the sample plus the addenda is measured. The PPMS software automatically subtracts the addenda to provide the heat capacity of the sample.

-

Data Collection: The measurement is performed over a desired temperature range, typically from 2 K to 300 K, using a relaxation calorimetry technique. A sharp peak in the heat capacity data at low temperatures indicates the antiferromagnetic ordering transition.

The four-point probe technique is a standard method for measuring the electrical resistivity of materials, which minimizes the influence of contact resistance.

Instrumentation:

-

A four-point probe head with equally spaced, collinear tungsten carbide needles.

-

A constant current source.

-

A high-impedance voltmeter.

Procedure:

-

Sample Preparation: A flat, uniform surface is required on the sintered YbB₂ pellet.

-

Probe Contact: The four probes are brought into contact with the surface of the sample.

-

Measurement:

-

A known DC current (I) is passed through the two outer probes.

-

The voltage (V) across the two inner probes is measured.

-

-

Calculation: The resistivity (ρ) is calculated using the formula: ρ = (V / I) * 2πs * F where 's' is the spacing between the probes and 'F' is a correction factor that depends on the sample geometry and thickness.

-

Temperature Dependence: The measurement is repeated at various temperatures to determine the temperature-dependent resistivity.

Visualizations

Experimental Workflow for Synthesis and Characterization of YbB₂

Logical Relationship of YbB₂ Properties

References

The Discovery and Evolution of Ytterbium Boride Compounds: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The class of binary compounds formed between the rare-earth element ytterbium and boron has garnered significant scientific interest due to their diverse and fascinating physical properties. These materials, ranging from metallic and magnetic systems to Kondo insulators, offer a rich playground for fundamental condensed matter physics and hold potential for future technological applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of key ytterbium boride compounds.

Historical Perspective: From Element to Compounds

The journey into ytterbium borides begins with the discovery of ytterbium itself. In 1878, Swiss chemist Jean Charles Galissard de Marignac isolated a new earth from erbia, naming it ytterbia after the Swedish village of Ytterby, the source of the mineral. The element ytterbium was later separated from ytterbia in 1907 by Georges Urbain. The synthesis and characterization of its compounds, including the borides, followed as techniques for handling rare-earth elements and high-temperature synthesis evolved. Early studies on rare-earth borides were often driven by the quest for materials with high melting points, hardness, and unique electronic and magnetic properties. The development of various synthesis techniques, from solid-state reactions to advanced crystal growth methods, has been pivotal in uncovering the rich phase diagram of the Yb-B system.

The this compound Family: A Spectrum of Properties

The ytterbium-boron system is characterized by several stable compounds, each with a distinct crystal structure and a unique set of physical properties. The primary phases of interest include YbB₂, YbB₄, YbB₆, YbB₁₂, and YbB₆₆.

Ytterbium Diboride (YbB₂)

YbB₂ is a metallic compound that exhibits antiferromagnetic ordering at a relatively high temperature for an ytterbium-based intermetallic compound.[1][2] Its discovery and characterization have been important for understanding the interplay between magnetism and metallic conductivity in rare-earth borides.

Ytterbium Tetraboride (YbB₄)

Ytterbium tetraboride is a fascinating material that displays intermediate valence, a state where the ytterbium ions fluctuate between Yb²⁺ and Yb³⁺ configurations. This property is a hallmark of strong electronic correlations and is linked to the Kondo effect.[3] The intermediate valence state in YbB₄ was conjectured decades ago and has been confirmed more recently through advanced spectroscopic techniques.[3] This intermediate valence is believed to be the reason for the absence of magnetic ordering at low temperatures, a phenomenon that was previously attributed to geometric magnetic frustration arising from the Shastry-Sutherland lattice arrangement of Yb ions.[3]

Ytterbium Hexaboride (YbB₆)

YbB₆ is a semiconductor that has been the subject of intense research due to predictions of it being a moderately correlated topological insulator.[4] Like its more famous cousin, SmB₆, YbB₆ possesses a crystal structure where B₆ octahedra form a cubic lattice with ytterbium ions at the center.[5] The electronic properties of YbB₆ are sensitive to external pressure, which can induce a valence transition from Yb²⁺ to Yb³⁺.

Ytterbium Dodecaboride (YbB₁₂)

YbB₁₂ is a canonical example of a Kondo insulator, a material that transitions from a metallic state at high temperatures to an insulating state at low temperatures due to the opening of a hybridization gap.[6][7] This gap arises from the coherent Kondo screening of the localized Yb 4f magnetic moments by conduction electrons.[6] Despite being an insulator, YbB₁₂ exhibits quantum oscillations in its electrical resistivity and magnetization, a behavior typically associated with metals, suggesting the presence of exotic charge-neutral fermions.[7] The Kondo temperature (Tₖ) of YbB₁₂ is estimated to be around 240 K, with a smaller energy scale of about 30 K also playing a role in its low-temperature properties.[8] The energy gap is approximately 15 meV.[8]

Ytterbium Hexahexaboride (YbB₆₆)

YbB₆₆ is a boron-rich compound with a complex crystal structure. It is a p-type semiconductor with potential for high-temperature thermoelectric applications due to its large Seebeck coefficient and low thermal conductivity.[9] Unlike some other ytterbium borides, the ytterbium in YbB₆₆ appears to be in a stable trivalent state.[9] This compound exhibits magnetic ordering at very low temperatures, below 1 K.[10]

Data Presentation: Properties of this compound Compounds

The following tables summarize the key quantitative data for the discussed this compound compounds.

Table 1: Crystallographic Data of this compound Compounds

| Compound | Crystal System | Space Group | Lattice Parameter (a) | Reference |

| YbB₂ | Hexagonal | P6/mmm | 3.25 Å | [2] |

| YbB₄ | Orthorhombic | Pbam | 5.94 Å | [11] |

| YbB₆ | Cubic | Pm-3m | 4.14 Å | [1] |

| YbB₁₂ | Cubic | Fm-3m | 7.47 Å | [12] |

| YbB₆₆ | Cubic | Fm-3c | 23.44 Å | [9] |

Table 2: Physical Properties of this compound Compounds

| Compound | Magnetic Ordering | Ordering Temperature (Tₙ) | Key Feature | Kondo Temperature (Tₖ) | Energy Gap |

| YbB₂ | Antiferromagnetic | ~5.6 K | Metallic | - | - |

| YbB₄ | No long-range order | - | Intermediate Valence | - | - |

| YbB₆ | - | - | Topological Insulator Candidate | - | - |

| YbB₁₂ | - | - | Kondo Insulator | ~240 K | ~15 meV |

| YbB₆₆ | Magnetic ordering | < 1 K | Thermoelectric | - | - |

Experimental Protocols

The synthesis and characterization of this compound compounds require specialized techniques due to the high melting points of boron and the reactivity of ytterbium.

Synthesis Methods

Solid-State Reaction (for YbB₂):

-

Stoichiometric amounts of high-purity ytterbium metal and amorphous boron powder are weighed and mixed in an inert atmosphere glovebox.

-

The mixture is pressed into a pellet.

-

The pellet is sealed in a tantalum tube under a high-purity argon atmosphere.

-

The sealed tube is heated in a furnace to temperatures in the range of 1000-1600 °C for an extended period (e.g., 24-48 hours).[2]

-

The furnace is then cooled down to room temperature. The resulting product is typically a sintered pellet.

References

- 1. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. Intermediate Valence State in YbB4 Revealed by Resonant X-ray Emission Spectroscopy | CHESS [chess.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kondo insulator - Wikipedia [en.wikipedia.org]

- 7. Unconventional Charge Transport in Kondo insulator YbB12 - MagLab [nationalmaglab.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ytterbium-Boron System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ytterbium-Boron (Yb-B) binary system, focusing on its phase diagram, the crystallographic properties of its constituent compounds, and the experimental methodologies used in its characterization. Furthermore, this guide explores the emerging biomedical applications of ytterbium-based nanomaterials, offering valuable insights for professionals in drug development and materials science.

The Ytterbium-Boron Phase Diagram: An Overview

Studies of the phase equilibria in the Ytterbium-Boron system are limited, and the currently accepted phase diagram is largely estimated, based on the assessment by P.K. Liao and K.E. Spear. It is important to note that many of the compositions and temperatures on the diagram are considered highly uncertain. The high volatility of ytterbium metal significantly influences the phase equilibria at atmospheric pressure.

The Yb-B system is characterized by the presence of five intermediate boride compounds: YbB₂, YbB₄, YbB₆, YbB₁₂, and YbB₆₆. The terminal solid solutions of boron in ytterbium and ytterbium in boron are considered to be negligible.

Invariant Reactions and Phase Transitions

Due to the estimated nature of the phase diagram, a complete and experimentally verified list of invariant reactions is not available. However, some key thermal data for the stable boride phases have been reported. The melting behavior for most of the borides is predicted based on trends observed in other rare-earth boride systems.

| Phase | Melting Point (°C) | Melting Behavior | Notes |

| Yb | 824 | Congruent | --- |

| B | ~2076 | Congruent | --- |

| YbB₆ | 2370 | Not Specified | The mode of melting (congruent or incongruent) was not stated in the original report. |

| YbB₆₆ | ~2150 ± 100 | Congruent | Melts congruently, similar to other rare-earth hexaborides. |

Note: Data for YbB₂, YbB₄, and YbB₁₂ decomposition mechanisms are largely predicted and lack direct experimental verification.

Crystallography of Ytterbium Borides

The Ytterbium-Boron system features several stable compounds, each with a distinct crystal structure that dictates its physical and chemical properties.

| Compound | Pearson Symbol | Space Group | Prototype | Lattice Parameters (Å) |

| YbB₂ | hP3 | P6/mmm | AlB₂ | a = 3.25, c = 3.78 |

| YbB₄ | tP20 | P4/mbm | ThB₄ | a = 7.08, c = 4.00 |

| YbB₆ | cP7 | Pm-3m | CaB₆ | a = 4.14 |

| YbB₁₂ | cF52 | Fm-3m | UB₁₂ | a = 7.47 |

| YbB₆₆ | cF1600 | Fm-3c | YB₆₆ | a = 23.44 |

Note: Lattice parameters are approximate and can vary based on synthesis conditions and stoichiometry.

Experimental Protocols for Phase Diagram Determination

The determination of a rare-earth boride phase diagram, such as the Yb-B system, involves a combination of synthesis, thermal analysis, and structural characterization techniques. The following is a generalized experimental protocol based on methods reported for similar systems.

Sample Preparation

-

Starting Materials : High-purity ytterbium (99.9% or greater) and amorphous or crystalline boron (99.5% or greater) are used as starting materials.

-

Mixing and Pressing : The elements are mixed in the desired atomic proportions. Due to the reactivity of ytterbium, this is often done in an inert atmosphere (e.g., an argon-filled glovebox). The mixed powders are then pressed into pellets.

-

Arc Melting : The pellets are arc-melted on a water-cooled copper hearth under a high-purity argon atmosphere. To ensure homogeneity, the samples are typically melted and flipped several times.

-

Annealing : The as-melted samples are sealed in inert metal tubes (e.g., tantalum or molybdenum) under vacuum and annealed at various high temperatures for an extended period (from hours to weeks) to achieve equilibrium.

-

Quenching : After annealing, the samples are rapidly quenched in water to preserve the high-temperature equilibrium phases.

Analytical Techniques

-

Differential Thermal Analysis (DTA) : DTA is used to determine the temperatures of phase transitions, such as eutectic, peritectic, and melting points. Samples are heated and cooled at a controlled rate, and the temperature difference between the sample and a reference material is measured.

-

X-ray Diffraction (XRD) : Powder XRD is employed to identify the crystal structures of the phases present in the annealed and quenched samples. By analyzing samples annealed at different temperatures, the phase boundaries can be determined.

-

Scanning Electron Microscopy (SEM) and Electron Probe Microanalysis (EPMA) : SEM is used to visualize the microstructure of the samples, revealing the number and morphology of the phases present. EPMA is used to determine the elemental composition of each phase, which is crucial for identifying the stoichiometry of the compounds and the compositions of phases involved in invariant reactions.

Below is a Graphviz diagram illustrating the general experimental workflow for determining a binary phase diagram.

An In-depth Technical Guide on the Chemical Bonding in Rare-Earth Borides with a Focus on Ytterbium Boride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate chemical bonding in rare-earth borides, with a particular emphasis on ytterbium borides (e.g., YbB₆ and YbB₁₂). These materials exhibit a fascinating interplay of covalent, ionic, and metallic bonding, giving rise to a rich variety of physical properties, including high hardness, high melting points, and complex electronic and magnetic behaviors. This guide delves into the structural and electronic properties, experimental characterization techniques, and theoretical modeling of these advanced materials.

The Nature of Chemical Bonding in Rare-Earth Borides

The chemical bonding in rare-earth (RE) borides is a complex amalgamation of three primary types of interactions:

-

Covalent Bonding: Strong covalent bonds exist between boron atoms, forming a rigid boron framework. In hexaborides (REB₆), this framework consists of a three-dimensional network of B₆ octahedra.[1] This covalent network is the primary reason for the high hardness and high melting points of these materials.[1]

-

Ionic Bonding: There is a significant transfer of electrons from the rare-earth metal to the boron framework. The rare-earth atom typically donates two or three valence electrons to stabilize the boron cage. This ionic interaction contributes to the overall stability of the crystal structure.

-

Metallic Bonding: The delocalized d- and f-electrons of the rare-earth elements, along with the electrons in the conduction band formed by the overlap of boron and rare-earth orbitals, contribute to the metallic character of many rare-earth borides, leading to good electrical conductivity.

The balance between these bonding types dictates the specific properties of each rare-earth boride. For instance, the valence state of the rare-earth ion plays a crucial role. In YbB₆, ytterbium is predominantly in a divalent (Yb²⁺) state, which influences its electronic structure and properties.[2] In contrast, most other rare-earth hexaborides contain trivalent rare-earth ions.

Structural and Electronic Properties of Ytterbium Borides

Ytterbium forms several boride compounds, with YbB₆ and YbB₁₂ being the most extensively studied.

Ytterbium Hexaboride (YbB₆): YbB₆ crystallizes in the CaB₆-type cubic structure, with a lattice parameter of approximately 4.142 Å.[3] The structure consists of a simple cubic lattice of B₆ octahedra with the Yb atom at the body-center position.[4] The electronic structure of YbB₆ has been a subject of intense research, with studies suggesting it is a moderately correlated topological insulator.[4] This arises from an inversion between the Yb 5d and B 2p bands.[5] Angle-resolved photoemission spectroscopy (ARPES) studies have revealed the presence of metallic surface states within the bulk band gap.

Ytterbium Dodecaboride (YbB₁₂): YbB₁₂ possesses a cubic UB₁₂-type structure with a significantly more complex boron framework composed of B₁₂ cubooctahedra. It is known as a Kondo insulator, a material that transitions from a metallic state at high temperatures to an insulating state at low temperatures due to the Kondo effect.[6] The chemical bonding in YbB₁₂ involves a strong hybridization between the Yb 4f electrons and the conduction electrons.

Quantitative Data Summary

The following tables summarize key quantitative data for Ytterbium borides and other representative rare-earth borides.

Table 1: Crystallographic and Bonding Data for Selected Rare-Earth Borides

| Compound | Crystal Structure | Space Group | Lattice Parameter (Å) | RE-B Bond Length (Å) | B-B Bond Length (Å) | Reference |

| YbB₆ | Cubic (CaB₆-type) | Pm-3m | 4.142 | ~3.05 | ~1.76 | [3][4] |

| LaB₆ | Cubic (CaB₆-type) | Pm-3m | 4.156 | ~3.05 | ~1.76 | [1] |

| CeB₆ | Cubic (CaB₆-type) | Pm-3m | 4.141 | ~3.04 | ~1.76 | [3] |

| SmB₆ | Cubic (CaB₆-type) | Pm-3m | 4.134 | ~3.03 | ~1.76 | [3] |

| YbB₁₂ | Cubic (UB₁₂-type) | Fm-3m | 7.469 | ~2.63 | ~1.68, ~1.81 | [2] |

Table 2: Electronic and Mechanical Properties of Selected Rare-Earth Borides

| Compound | Band Gap (eV) | Density of States at E_F (states/eV·f.u.) | Hardness (GPa) | Bulk Modulus (GPa) | Reference |

| YbB₆ | ~0.1 (bulk) | Metallic surface states | ~20 | ~160 | [7] |

| LaB₆ | Metallic | High | ~21 | ~170 | [1] |

| YbB₁₂ | ~0.01 (Kondo gap) | Low in bulk | High | ~200 | [6] |

Experimental Protocols for Characterization

A multi-technique approach is essential for a comprehensive understanding of the chemical bonding in rare-earth borides.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, lattice parameters, and phase purity of the synthesized boride samples.

Methodology:

-

Sample Preparation: The rare-earth boride single crystals or polycrystalline powders are finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα (λ = 1.5406 Å) or Mo Kα (λ = 0.7093 Å) radiation source is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10-90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The obtained diffraction pattern is analyzed using software like FullProf or GSAS for Rietveld refinement. This allows for the determination of lattice parameters, atomic positions, and phase fractions.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To investigate the elemental composition and the valence state of the rare-earth ions.

Methodology:

-

Sample Preparation: The sample surface is cleaned in-situ by argon ion sputtering to remove surface contaminants.

-

Instrumentation: An XPS system with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used.

-

Data Collection: Survey scans are first performed to identify all elements present on the surface. High-resolution spectra of the core levels of interest (e.g., Yb 4f, B 1s) are then acquired.

-

Data Analysis: The binding energies of the core level peaks are determined and compared to reference values to identify the chemical states. For ytterbium, the characteristic multiplet splitting of the 4f peaks allows for the differentiation between Yb²⁺ and Yb³⁺ states.

Density Functional Theory (DFT) Calculations

Objective: To theoretically model the electronic band structure, density of states (DOS), and charge density distribution to gain insights into the nature of chemical bonding.

Methodology:

-

Computational Code: Ab initio calculations are performed using DFT as implemented in codes like VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

-

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly employed. For systems with strongly correlated f-electrons, such as many rare-earth borides, the DFT+U method is often used, where a Hubbard U term is added to better describe the on-site Coulomb interactions.

-

Calculation Parameters: A plane-wave energy cutoff of 400-500 eV and a dense k-point mesh (e.g., a Monkhorst-Pack grid) are used to ensure convergence.

-

Analysis: The calculated band structure, DOS, and electron localization function (ELF) or charge density plots are analyzed to understand the electronic properties and the nature of the chemical bonds.

Visualizing Bonding and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of rare-earth borides.

Conclusion

The chemical bonding in rare-earth borides, exemplified by ytterbium borides, is a multifaceted phenomenon that governs their diverse and technologically important properties. A synergistic approach combining advanced synthesis, detailed experimental characterization, and robust theoretical modeling is crucial for unraveling the intricate details of their electronic and crystal structures. This in-depth understanding is paramount for the rational design and development of new materials with tailored functionalities for a wide range of applications, from electronics to catalysis. The continued exploration of these fascinating compounds promises to unveil even more exotic physical phenomena and pave the way for novel technological advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure and theoretical calculations of two rare-earth borates with DUV cut-off edges - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Electronic and Structural Properties of MPtxB6–2x (M = Y, Yb): Structural Disorder in an Octahedral Boron Framework - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Ytterbium Boride Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of various ytterbium boride phases. Ytterbium borides, a class of refractory ceramics, exhibit exceptional hardness, high melting points, and chemical inertness, making them promising materials for a range of high-temperature applications. Understanding their thermal behavior is critical for their synthesis, processing, and deployment in demanding environments. This document summarizes key thermal properties, details relevant experimental methodologies, and illustrates important phase relationships.

Thermal Properties of this compound Phases

The thermal stability of ytterbium borides varies significantly depending on the stoichiometric ratio of ytterbium to boron. The known phases include YbB₂, YbB₄, YbB₆, YbB₁₂, and YbB₆₆. Generally, boron-rich compounds tend to exhibit higher thermal stability.

Melting and Decomposition Temperatures

Quantitative data on the melting and decomposition temperatures of various this compound phases are crucial for high-temperature applications. While some phases melt congruently, others decompose into different boride phases or their constituent elements at elevated temperatures. The following table summarizes the available data.

| This compound Phase | Melting Point (°C) | Decomposition Temperature (°C) | Decomposition Products |

| YbB₂ | ~2100[1] | - | - |

| YbB₄ | Decomposes | Estimated > 1600 | YbB₆ + YbB₁₂ |

| YbB₆ | 2370[2] | - | - |

| YbB₁₂ | Decomposes | Estimated > 1800 | YbB₆ + Boron |

| YbB₂₅ | Decomposes | > 1850[1] | YbB₁₂ + YbB₆₆[1] |

| YbB₅₀ | Decomposes | > 1700[1] | YbB₁₂ + YbB₆₆[1] |

| YbB₆₆ | ~2150[2] | - | - |

Note: Decomposition temperatures for YbB₄ and YbB₁₂ are estimated based on phase diagram predictions and the behavior of similar rare-earth borides. The exact temperatures can be influenced by factors such as atmospheric conditions and impurities.

Experimental Protocols for Thermal Analysis

The determination of thermal stability of refractory materials like ytterbium borides requires specialized high-temperature analytical techniques. The most common methods are Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and high-temperature X-ray Diffraction (XRD).

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

DTA and TGA are powerful techniques to study thermal events such as phase transitions, melting, and decomposition.

Methodology:

A simultaneous TGA/DTA instrument is used to analyze the thermal behavior of the this compound samples.

-

Sample Preparation: A small amount of the powdered this compound sample (typically 5-20 mg) is placed in a high-purity, inert crucible, commonly made of alumina (Al₂O₃) or tungsten.

-

Atmosphere: To prevent oxidation at high temperatures, the analysis is conducted under a continuous flow of an inert gas, such as high-purity argon or nitrogen, at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated from room temperature to a temperature above its expected melting or decomposition point at a controlled, linear heating rate. A typical heating rate for these materials is 10-20 °C/min.

-

Data Acquisition: The instrument continuously records the sample's weight (TGA) and the temperature difference between the sample and an inert reference (DTA) as a function of temperature.

-

Analysis:

-

TGA Curve: A loss in mass on the TGA curve indicates decomposition where volatile products are formed. The onset temperature of this mass loss is taken as the decomposition temperature.

-

DTA Curve: Endothermic peaks (dips) in the DTA curve correspond to events that absorb heat, such as melting or some decomposition processes. Exothermic peaks (humps) indicate heat-releasing events, like crystallization or certain decomposition reactions. The peak onset temperature is used to determine the transition temperature.

-

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is employed to identify the crystalline phases present in the material as a function of temperature. This is particularly useful for confirming decomposition products and observing solid-state phase transitions.

Methodology:

-

Sample Preparation: A thin layer of the this compound powder is mounted on a high-temperature resistant sample holder (e.g., platinum or alumina).

-

Environment: The sample is heated in a high-temperature chamber attachment on the diffractometer. The atmosphere is controlled, typically a vacuum or an inert gas flow, to prevent sample oxidation.

-

Heating Program: The sample is heated to various target temperatures. At each temperature, the sample is held for a period to allow for thermal equilibrium before the XRD pattern is collected.

-

Data Collection: XRD patterns are recorded over a specific 2θ range at each temperature interval.

-

Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. This allows for the direct observation of phase transitions and the identification of new phases formed upon decomposition.

Phase Decomposition Pathways

The thermal decomposition of certain this compound phases leads to the formation of other, more stable boride compounds. These decomposition pathways are important for understanding the material's behavior at extreme temperatures and for designing synthesis routes for specific phases.

Caption: Thermal decomposition pathways for YbB₂₅ and YbB₅₀.

Experimental Workflow for Thermal Analysis

The systematic investigation of the thermal stability of a novel or uncharacterized this compound phase typically follows a well-defined experimental workflow. This ensures comprehensive data collection and accurate interpretation of the material's thermal behavior.

Caption: A typical experimental workflow for determining the thermal stability of this compound phases.

Conclusion

This guide has provided an in-depth overview of the thermal stability of various this compound phases. The presented data and experimental protocols offer a valuable resource for researchers and scientists working with these advanced materials. The high melting points of YbB₆ and YbB₆₆, coupled with the decomposition behavior of other phases, highlight the importance of selecting the appropriate this compound for specific high-temperature applications. Further research is warranted to precisely determine the decomposition temperatures of YbB₄ and YbB₁₂ and to explore the influence of atmospheric conditions on the thermal stability of all phases.

References

Methodological & Application

Application Notes and Protocols for Ytterbium Boride Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of ytterbium boride (YbBₓ) thin films, a class of materials with growing interest for applications in thermoelectrics, wear-resistant coatings, and specialized electronics. The following sections outline key deposition techniques, including Hybrid Physical-Chemical Vapor Deposition (HPCVD), Pulsed Laser Deposition (PLD), and Sputtering.

Overview of Deposition Techniques

The synthesis of high-quality this compound thin films is crucial for exploring their intrinsic properties and potential applications. The choice of deposition technique significantly influences the film's stoichiometry, crystallinity, morphology, and, consequently, its functional properties. Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are the two primary categories of methods used.[1][2][3]

-

Hybrid Physical-Chemical Vapor Deposition (HPCVD): This technique combines the evaporation of a solid precursor (physical deposition) with the introduction of a gaseous precursor (chemical deposition) to form the desired film. It offers a pathway to synthesize films of materials with complex stoichiometry.[4]

-

Pulsed Laser Deposition (PLD): PLD is a versatile PVD technique where a high-power laser ablates a target material, creating a plasma plume that deposits onto a substrate.[5][6] It is well-suited for depositing complex materials as it can preserve the stoichiometry of the target in the resulting film.[6]

-

Sputtering: This PVD method involves bombarding a target with energetic ions, which causes atoms from the target to be ejected and deposited onto a substrate.[7][8][9] It is a widely used industrial process known for producing uniform and adherent films.[3]

Data Presentation: Comparative Deposition Parameters

The following tables summarize key experimental parameters for different this compound thin film deposition techniques.

Table 1: Hybrid Physical-Chemical Vapor Deposition (HPCVD) of YbB₄ and YbB₆ [4]

| Parameter | Value |

| Precursors | |

| Ytterbium Source | Elemental Ytterbium |

| Boron Source | Decaborane (B₁₀H₁₄) |

| Substrate | |

| Material | Sapphire |

| Deposition Conditions | |

| Deposition Temperature | 850 - 950 °C |

| Resulting Film Properties | |

| Film Composition | YbB₄ and YbB₆ |

| Thickness | ~2.5 µm |

| Crystallinity | Highly Crystalline, Phase-Pure |

Table 2: Generalized Parameters for Pulsed Laser Deposition (PLD) of this compound

| Parameter | Typical Range |

| Target | |

| Material | Sintered YbB₂ or YbB₆ pellet |

| Laser | |

| Type | Excimer (e.g., KrF, ArF) or Nd:YAG |

| Wavelength | 193 nm (ArF), 248 nm (KrF), 355 nm (Nd:YAG)[5][10] |

| Fluence (Energy Density) | 1 - 4 J/cm²[10] |

| Repetition Rate | 5 - 20 Hz |

| Pulse Duration | 10 - 30 ns |

| Deposition Chamber | |

| Base Pressure | 10⁻⁶ - 10⁻⁷ Torr |

| Background Gas | Ar or N₂ (for reactive deposition) |

| Gas Pressure | 10 - 300 mTorr |

| Target-Substrate Distance | 4 - 8 cm |

| Substrate | |

| Material | Si, Sapphire, MgO |

| Temperature | 500 - 800 °C |

Table 3: Generalized Parameters for Sputtering of this compound

| Parameter | Typical Range |

| Target | |

| Material | YbB₂ or YbB₆ |

| Sputtering System | |

| Type | DC or RF Magnetron Sputtering[11] |

| Power | 50 - 300 W |

| Deposition Chamber | |

| Base Pressure | < 5 x 10⁻⁷ Torr |

| Sputtering Gas | Argon (Ar) |

| Working Pressure | 1 - 20 mTorr[7][11] |

| Gas Flow Rate | 10 - 50 sccm |

| Substrate | |

| Material | Si, Sapphire, Stainless Steel |

| Temperature | Room Temperature to 700 °C[7] |

| Substrate Bias | 0 to -100 V |

Experimental Protocols

Protocol for Hybrid Physical-Chemical Vapor Deposition (HPCVD) of YbB₆

This protocol is based on the methodology for depositing YbB₄ and YbB₆ thin films as described in the literature.[4]

1. Substrate Preparation: 1.1. Ultrasonically clean a sapphire substrate in successive baths of acetone, isopropanol, and deionized water for 15 minutes each. 1.2. Dry the substrate with high-purity nitrogen gas. 1.3. Mount the substrate onto the substrate holder in the deposition chamber.

2. Precursor Preparation: 2.1. Load elemental ytterbium into an effusion cell. 2.2. Load decaborane (B₁₀H₁₄) into a separate sublimator.

3. Deposition Procedure: 3.1. Evacuate the chamber to a base pressure of < 1 x 10⁻⁷ Torr. 3.2. Heat the substrate to the desired deposition temperature (e.g., 900 °C). 3.3. Heat the ytterbium effusion cell to achieve the desired Yb flux. 3.4. Heat the decaborane sublimator to introduce B₁₀H₁₄ vapor into the chamber. 3.5. Co-deposit Yb and B₁₀H₁₄ onto the heated substrate for the desired duration to achieve the target film thickness. 3.6. The relative flux of Yb and B₁₀H₁₄ will determine the stoichiometry of the resulting film (e.g., YbB₄ or YbB₆).

4. Post-Deposition: 4.1. Cool down the substrate and sources to room temperature under vacuum. 4.2. Vent the chamber with nitrogen gas and retrieve the coated substrate.

5. Characterization: 5.1. Analyze the film's crystal structure and phase purity using X-ray Diffraction (XRD) and Reflection High-Energy Electron Diffraction (RHEED). 5.2. Measure the film thickness using a profilometer. 5.3. Evaluate electrical properties (e.g., resistivity, Seebeck coefficient) to determine thermoelectric performance.

Generalized Protocol for Pulsed Laser Deposition (PLD) of this compound

1. Target and Substrate Preparation: 1.1. Prepare a high-density this compound (e.g., YbB₆) target. 1.2. Clean and prepare the substrate (e.g., Si (100)) as described in section 3.1.1. 1.3. Mount the target and substrate inside the PLD chamber.

2. Deposition Procedure: 2.1. Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr. 2.2. Heat the substrate to the desired deposition temperature (e.g., 700 °C). 2.3. Introduce a background gas (e.g., Argon) if required, and maintain a constant pressure (e.g., 50 mTorr). 2.4. Set the laser parameters: e.g., KrF excimer laser (248 nm), 10 Hz repetition rate, and a fluence of 2 J/cm². 2.5. Focus the laser beam onto the rotating target to initiate ablation. 2.6. Deposit the film for a predetermined time to achieve the desired thickness. In-situ monitoring with RHEED can be used to observe film growth.[6]

3. Post-Deposition and Characterization: 3.1. Cool the substrate to room temperature in the deposition atmosphere or in vacuum. 3.2. Characterize the film's properties (crystallinity, thickness, composition, surface morphology) using techniques such as XRD, X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM).

Generalized Protocol for Magnetron Sputtering of this compound

1. Target and Substrate Preparation: 1.1. Install a high-purity this compound (e.g., YbB₂) target in the magnetron sputtering gun. 1.2. Clean and mount the substrate (e.g., sapphire) in the chamber.

2. Deposition Procedure: 2.1. Evacuate the chamber to a high vacuum base pressure (< 5 x 10⁻⁷ Torr). 2.2. Introduce high-purity Argon gas into the chamber, maintaining a working pressure of approximately 5 mTorr. 2.3. Heat the substrate to the desired temperature (e.g., 500 °C). 2.4. Apply DC or RF power (e.g., 100 W) to the target to ignite the plasma. 2.5. Pre-sputter the target for 5-10 minutes with the shutter closed to remove any surface contaminants. 2.6. Open the shutter to begin deposition onto the substrate. 2.7. A negative bias voltage may be applied to the substrate to control ion bombardment and film density. 2.8. Continue deposition until the desired film thickness is reached.

3. Post-Deposition and Characterization: 3.1. Cool the substrate in vacuum before venting the chamber. 3.2. Perform characterization of the film's structural, compositional, and morphological properties as described in section 3.2.2.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the deposition and characterization process.

Caption: General experimental workflow for thin film deposition.

Caption: Logical relationship of deposition techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of thin film deposition techniques [aimspress.com]

- 3. Thin Film Deposition Techniques: A Comprehensive Review [article.innovationforever.com]

- 4. researchgate.net [researchgate.net]

- 5. ILC · PULSED LASER DEPOSITION OF THIN FILM [ilc.sk]

- 6. esrf.fr [esrf.fr]

- 7. staff-old.najah.edu [staff-old.najah.edu]

- 8. vaccoat.com [vaccoat.com]

- 9. azom.com [azom.com]

- 10. mdpi.com [mdpi.com]

- 11. s80e7ac8b55e77c3c.jimcontent.com [s80e7ac8b55e77c3c.jimcontent.com]

Application Notes and Protocols for Ytterbium-Based Catalysts in Organic Synthesis

Disclaimer: Extensive literature searches did not yield specific applications of ytterbium boride (YbB₂) as a catalyst in organic synthesis. The following application notes and protocols are based on the well-established and versatile Lewis acid catalyst, Ytterbium(III) Trifluoromethanesulfonate [Yb(OTf)₃] , which serves as a representative example of the catalytic activity of ytterbium compounds in organic synthesis. The principles and experimental setups described herein may provide a foundational understanding for exploring the catalytic potential of other ytterbium-containing materials.

Application Notes: Ytterbium(III) Triflate [Yb(OTf)₃] as a Versatile Lewis Acid Catalyst

Ytterbium(III) triflate is a highly effective and water-tolerant Lewis acid catalyst employed in a wide array of organic transformations.[1] Its stability, reusability, and high catalytic activity, often requiring only low catalyst loadings (typically less than 10 mol%), make it an attractive choice for both academic and industrial research.[1]

Key Applications:

-